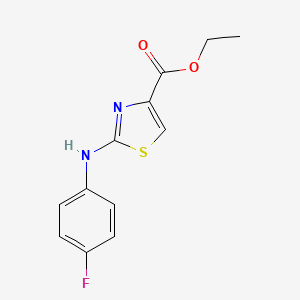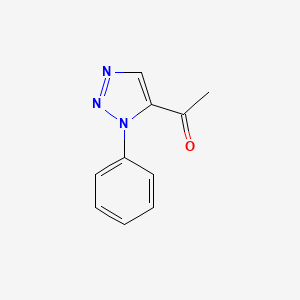
1-(1-phenyl-1H-1,2,3-triazol-5-yl)ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“1-(1-phenyl-1H-1,2,3-triazol-5-yl)ethan-1-one” is a compound that belongs to the class of 1,2,3-triazole analogs . It has a molecular formula of C16H13N3O . The 1,2,3-triazole moiety is very important in organic chemistry due to its broad range of applications in biomedicinal, biochemical, and material sciences .
Synthesis Analysis
The synthesis of 1,2,3-triazole analogs, including “this compound”, is often achieved via “Click” chemistry and Suzuki–Miyaura cross-coupling reaction in aqueous medium . The synthesis of triazole was accomplished using (S)-(-) ethyl lactate as a starting material . This compound underwent Suzuki–Miyaura cross-coupling reaction with different arylboronic acids in aqueous medium to afford the target molecules .Molecular Structure Analysis
The molecular structure of “this compound” consists of a 1,2,3-triazole ring attached to a phenyl ring and an ethanone group . The presence of polar group at the 1H-1,2,3-triazole substituted phenyl ring in these derivatives has contributed to the overall activity of these compounds .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “this compound” include the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling reaction, used to synthesize carbon–carbon bonds .Physical And Chemical Properties Analysis
The average mass of “this compound” is 263.294 Da and its monoisotopic mass is 263.105865 Da .科学的研究の応用
Ruthenium Complexes and Catalysis
- Catalytic Oxidation and Transfer Hydrogenation: Ruthenium complexes containing 1,2,3-triazole-based organosulfur/-selenium ligands exhibit catalytic activities, including alcohol oxidation and ketone transfer hydrogenation. These complexes have been synthesized using click reactions and display a pseudo-octahedral "piano-stool" disposition of donor atoms around Ru (Saleem et al., 2013).
Corrosion Inhibition
- Mild Steel Corrosion Inhibition: Triazole derivatives, such as 1-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethanone, have been studied as corrosion inhibitors for mild steel in acidic environments. They show significant inhibition efficiency, which increases with concentration and has been complemented with Density Functional Theory (DFT) calculations (Jawad et al., 2020).
Organic Synthesis
- Synthesis of Triazole Derivatives: Novel triazole derivatives have been synthesized for various applications, including as potential antimicrobial agents. These compounds exhibit growth inhibitory effects against fungi and bacteria (Bochao et al., 2017).
Material Science
- Luminescent Materials: Certain triazole derivatives have been studied for their luminescent properties, suggesting potential applications in this field. These studies involve the characterization of the compounds' photophysical properties (Liu et al., 2010).
Crystallography
- Crystal Structure Analysis: The crystal structures of various triazole compounds have been analyzed to understand their molecular configurations and potential applications in different fields, including pharmacology and material sciences (Gonzaga et al., 2016).
作用機序
Target of Action
The primary target of 1-(1-phenyl-1H-1,2,3-triazol-5-yl)ethan-1-one is the carbonic anhydrase-II enzyme . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.
Mode of Action
The compound interacts with its target, the carbonic anhydrase-II enzyme, through direct binding with the active site residues . The presence of a polar group at the 1H-1,2,3-triazole substituted phenyl ring in these derivatives contributes to the overall activity of these compounds .
Result of Action
The compound has shown moderate inhibition potential against the carbonic anhydrase-II enzyme . This inhibition could potentially alter the equilibrium between carbon dioxide and bicarbonate in the body, impacting various physiological processes.
将来の方向性
The future directions for “1-(1-phenyl-1H-1,2,3-triazol-5-yl)ethan-1-one” could involve further exploration of its potential as an inhibitor against carbonic anhydrase-II enzyme . Additionally, more research could be conducted to improve the synthesis process and to explore other potential applications in biomedicinal, biochemical, and material sciences .
特性
IUPAC Name |
1-(3-phenyltriazol-4-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O/c1-8(14)10-7-11-12-13(10)9-5-3-2-4-6-9/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDYMMHBEOBCCRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN=NN1C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

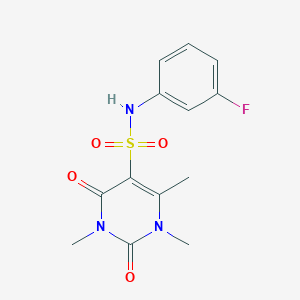
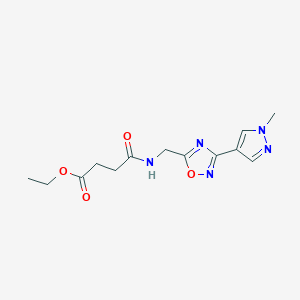
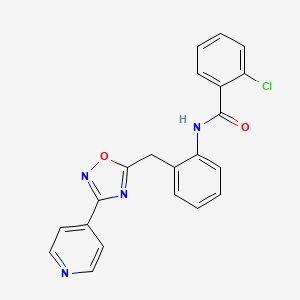
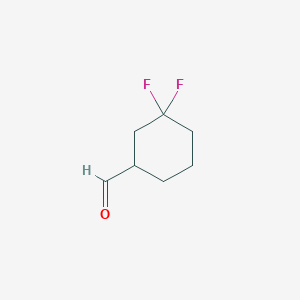
![(2E)-3-[5-(2,5-dibromophenyl)furan-2-yl]prop-2-enoic acid](/img/structure/B2867364.png)
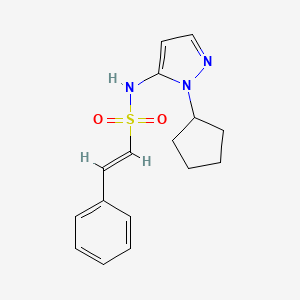
![1-(2-oxo-2-phenylethyl)-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2867368.png)
![2-((2-oxo-2-phenylethyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2867372.png)
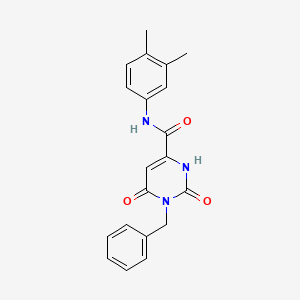
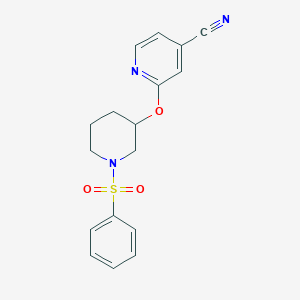
![2-[6-amino-1-(3-methoxyphenyl)-4-oxopyrimidin-2-yl]sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2867377.png)
![N-(1-cyano-1-cyclopropylethyl)-2-[(2-{[cyclohexyl(methyl)amino]methyl}phenyl)amino]acetamide](/img/structure/B2867378.png)
![2-chloro-6-fluoro-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide](/img/structure/B2867379.png)
